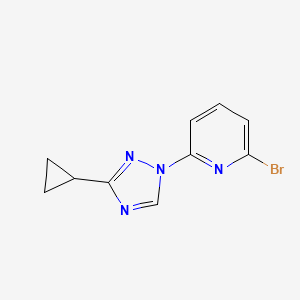
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom at the 2-position of a pyridine ring, with a 3-cyclopropyl-1H-1,2,4-triazol-1-yl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Formation of 3-Cyclopropyl-1H-1,2,4-triazole: This intermediate is synthesized by reacting cyclopropylamine with hydrazine hydrate and formic acid to form the triazole ring.
Coupling Reaction: The final step involves coupling the brominated pyridine with the triazole intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
- 2-Bromo-6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine
- 2-Bromo-6-(3-phenyl-1H-1,2,4-triazol-1-yl)pyridine
Uniqueness
2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C10H9BrN4 |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-bromo-6-(3-cyclopropyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C10H9BrN4/c11-8-2-1-3-9(13-8)15-6-12-10(14-15)7-4-5-7/h1-3,6-7H,4-5H2 |
InChI Key |
LYCZHKJNOCGKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=N2)C3=NC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


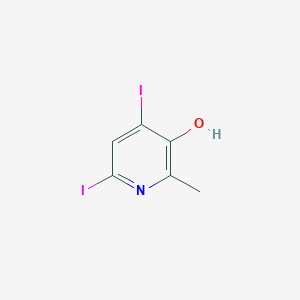
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
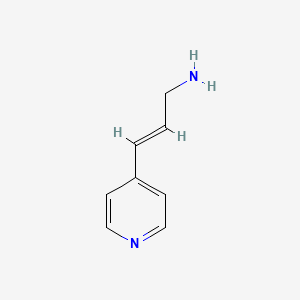
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
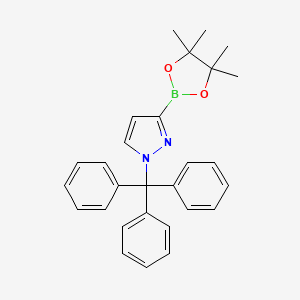
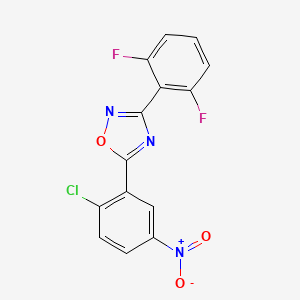
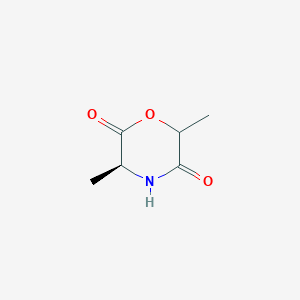
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
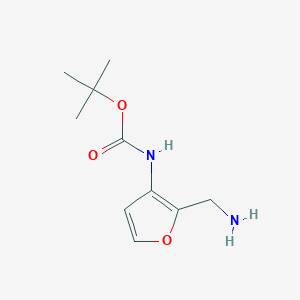
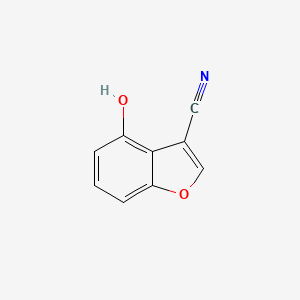
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
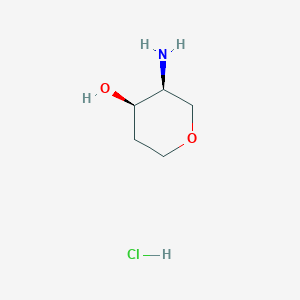
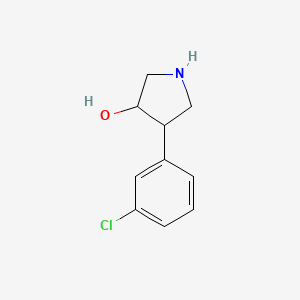
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
